4-(acetylamino)-N-(4-methylphenyl)benzamide
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Overview
Description
4-(acetylamino)-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group and a methylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(4-methylphenyl)benzamide typically involves the acetylation of 4-amino-N-(4-methylphenyl)benzamide. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-(acetylamino)-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-acetamidobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(4-methylphenyl)acetamide: Lacks the benzamide core but has a similar acetylamino group.
4-(acetylamino)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
4-(acetylamino)-N-(4-methylphenyl)benzamide is unique due to the presence of both an acetylamino group and a methylphenyl group attached to a benzamide core
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-acetamido-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-7-15(8-4-11)18-16(20)13-5-9-14(10-6-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
BZMQXGIBLAPMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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